Bis(2,4,6-trichlorophenyl) malonate
Overview
Description
Bis(2,4,6-trichlorophenyl) malonate is a chemical compound that is part of a broader class of organic compounds known for their diverse applications and interesting chemical properties. While the specific compound bis(2,4,6-trichlorophenyl) malonate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the behavior of bis(2,4,6-trichlorophenyl) malonate.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of halogenated phenyl derivatives with various reagents. For instance, the synthesis of bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony is achieved by reacting RFLi with PnCl3 . Similarly, the synthesis of bis(tetraphenylantimony) malonate involves the reaction of tetraphenylantimony bromide with silver malonate . These methods suggest that the synthesis of bis(2,4,6-trichlorophenyl) malonate could potentially be carried out through analogous reactions involving chlorophenyl derivatives and malonate precursors.
Molecular Structure Analysis
The molecular structures of related compounds are characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of bis(tetraphenylantimony) malonate reveals a tridentate carboxylate ligand with distorted octahedral and trigonal-bipyramidal coordination geometries around the antimony atoms . The structure of organomercury compounds like bis(2,4,6-trichlorophenoxymethyl) mercury shows linear C-Hg-C bonding with intramolecular and intermolecular contacts . These findings provide a basis for understanding the potential molecular geometry and bonding environment of bis(2,4,6-trichlorophenyl) malonate.
Chemical Reactions Analysis
Chemical reactions involving related compounds demonstrate the reactivity of malonate derivatives and halogenated phenyl groups. The Mitsunobu reaction is used to alkylate bis(2,2,2-trifluoroethyl) malonates, indicating that malonate esters can act as carbon nucleophiles . The synthesis of a persistent radical involving a (2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical shows the potential for creating stable radicals with these types of compounds . These reactions suggest that bis(2,4,6-trichlorophenyl) malonate could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. For instance, the redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene show reversible redox waves, indicating electroactive behavior . The crystal structures of polymeric bis(triphenyltin) malonates reveal the formation of linear infinite polymeric chains, which could imply similar polymeric tendencies for bis(2,4,6-trichlorophenyl) malonate . These properties are crucial for understanding the behavior of bis(2,4,6-trichlorophenyl) malonate in various environments and applications.
Safety And Hazards
properties
IUPAC Name |
bis(2,4,6-trichlorophenyl) propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCGKBOSFOHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382652 | |
Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-trichlorophenyl) malonate | |
CAS RN |
15781-70-1 | |
Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(2,4,6-trichlorophenyl) propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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